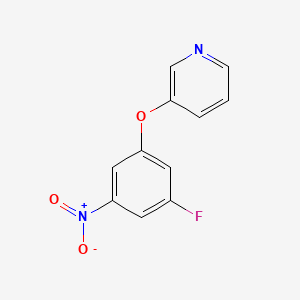

3-(3-Fluoro-5-nitrophenoxy)pyridine

CAS No.: 803700-29-0

Cat. No.: VC2692591

Molecular Formula: C11H7FN2O3

Molecular Weight: 234.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 803700-29-0 |

|---|---|

| Molecular Formula | C11H7FN2O3 |

| Molecular Weight | 234.18 g/mol |

| IUPAC Name | 3-(3-fluoro-5-nitrophenoxy)pyridine |

| Standard InChI | InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H |

| Standard InChI Key | DBJJZYUJIVEGND-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F |

| Canonical SMILES | C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F |

Introduction

Chemical Properties and Structure

3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS Number: 803700-29-0) is characterized by its distinct molecular structure containing both pyridine and phenoxy components. The compound features a pyridine ring connected via an oxygen atom to a phenyl ring that is substituted with both fluoro and nitro groups at positions 3 and 5, respectively.

Physical and Chemical Characteristics

The compound possesses several key physical and chemical properties that make it valuable for research purposes, as outlined in Table 1:

| Property | Value | Source |

|---|---|---|

| CAS Number | 803700-29-0 | |

| Molecular Formula | C11H7FN2O3 | |

| Molecular Weight | 234.18 g/mol | |

| Boiling Point | 344.4°C at 760 mmHg | |

| Predicted Density | 1.383±0.06 g/cm³ | |

| Predicted pKa | 3.93±0.10 | |

| Physical State | Solid | |

| InChI Key | DBJJZYUJIVEGND-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CN=C1)OC2=CC(=CC(=C2)N+[O-])F |

The compound's structure includes a pyridine ring connected through an oxygen atom to a phenyl ring substituted with fluoro and nitro groups, creating a molecule with distinctive reactivity patterns and potential for further functionalization .

Applications in Chemical Research

Role in Organic Synthesis

3-(3-Fluoro-5-nitrophenoxy)pyridine serves as a key intermediate in chemical synthesis, particularly in the development of complex organic molecules. Its utility stems from several factors:

-

Building Block Capability: The compound functions as a valuable scaffold for constructing more complex molecular structures with applications in pharmaceutical and agrochemical development .

-

Functionalization Potential: The presence of fluoro and nitro groups provides opportunities for further chemical transformations and modifications, enabling the synthesis of diverse derivatives .

-

Structural Versatility: Its unique chemical structure, combining pyridine and substituted phenoxy components, allows for targeted modifications at multiple sites .

In organic synthesis laboratories, this compound's reactivity and compatibility with various functional groups make it particularly useful for creating tailored molecules with specific properties .

Pharmaceutical Research Applications

The compound has significant implications for pharmaceutical research, particularly in drug discovery and development:

-

Potential for developing anti-inflammatory and anti-cancer compounds, leveraging its unique structural features .

-

Use in improving pharmacokinetic properties of drugs, such as absorption and distribution in the body .

-

Serving as a precursor in the synthesis of biologically active compounds with therapeutic potential .

The presence of both nitro and fluoro groups significantly influences the compound's biological activity and stability, making it a subject of interest in medicinal chemistry research .

| Compound | Structure Features | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| 3a | 3-Cl substitution | 16 |

| 3e | 3-NO₂ substitution | 64 |

| 3g | 3,5-(CF₃)₂ substitution | 8 |

| 3m | 2-NO₂ substitution | 4 |

These findings suggest that fluorinated nitrophenoxy derivatives possess promising antimicrobial potential, with activity influenced by the position and nature of substituents . While this data pertains to related compounds rather than 3-(3-Fluoro-5-nitrophenoxy)pyridine specifically, it indicates potential biological applications worth exploring.

Analytical Characterization

Analytical characterization of 3-(3-Fluoro-5-nitrophenoxy)pyridine typically employs various spectroscopic techniques. Although specific spectral data for this exact compound is limited in the search results, similar compounds are typically characterized using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides detailed structural information, with spectra typically recorded on instruments such as Bruker Avance 400 spectrometers, using SiMe4 as an internal standard when measured in CDCl3 .

-

Mass Spectrometry: Techniques such as LCMS (APCI+) help confirm molecular weight and structural integrity .

-

High-Resolution Mass Spectrometry (HRMS): Provides precise molecular formula confirmation .

These analytical techniques are essential for confirming the identity and purity of the compound, which is particularly important for research applications requiring high-quality materials.

This commercial availability facilitates research efforts by providing access to high-purity material suitable for various scientific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume